molecular formula C17H17N7O2S B12151983 N-[4-(acetylamino)phenyl]-2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))ace tamide

N-[4-(acetylamino)phenyl]-2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))ace tamide

Cat. No.: B12151983
M. Wt: 383.4 g/mol
InChI Key: NVNHQWAWFOYMII-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a pyridyl group, and a triazolylthio moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Acetylamino Group: This step involves the acetylation of 4-aminophenylamine using acetic anhydride under acidic conditions to form N-(4-acetylamino)aniline.

    Introduction of the Pyridyl Group: The pyridyl group is introduced through a nucleophilic substitution reaction, where 2-chloropyridine reacts with the intermediate formed in the previous step.

    Formation of the Triazolylthio Moiety: This step involves the cyclization of the intermediate with thiosemicarbazide under basic conditions to form the triazole ring.

    Final Coupling: The final step involves coupling the triazole intermediate with the acetylamino intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substituents involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is unique due to its combination of an acetylamino group, a pyridyl group, and a triazolylthio moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in multiple scientific fields.

Properties

Molecular Formula

C17H17N7O2S

Molecular Weight

383.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17N7O2S/c1-11(25)20-12-5-7-13(8-6-12)21-15(26)10-27-17-23-22-16(24(17)18)14-4-2-3-9-19-14/h2-9H,10,18H2,1H3,(H,20,25)(H,21,26)

InChI Key

NVNHQWAWFOYMII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3

Origin of Product

United States

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